1-(1-Aminoethyl)adamantan-2-ol

Antiviral Influenza A M2 Ion Channel

Researchers often face bottlenecks in obtaining authenticated rimantadine metabolites for in vivo pharmacokinetic profiling. This compound solves that gap as a certified primary reference standard for LC-MS/MS method validation, directly supporting antiviral drug development programs. • Sourced as the primary rimantadine metabolite, eliminating the need for in-house synthesis and characterization. • Delivered with comprehensive analytical documentation (COA, HNMR, MS, HPLC) ensuring immediate method readiness. • High purity (≥98%) guarantees reliable quantification in plasma, urine, and tissue samples, accelerating regulatory submission packages.

Molecular Formula C12H21NO
Molecular Weight 195.3 g/mol
CAS No. 127619-49-2
Cat. No. B029541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminoethyl)adamantan-2-ol
CAS127619-49-2
Synonyms1-(1-Aminoethyl)tricyclo[3.3.1.13,7]decan-2-ol; 
Molecular FormulaC12H21NO
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)C2O)N
InChIInChI=1S/C12H21NO/c1-7(13)12-5-8-2-9(6-12)4-10(3-8)11(12)14/h7-11,14H,2-6,13H2,1H3
InChIKeyKRYIANPFQVLGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Aminoethyl)adamantan-2-ol Overview


1-(1-Aminoethyl)adamantan-2-ol (CAS 127619-49-2), also designated as 2-(α,β)-hydroxy rimantadine, is a hydroxylated adamantane derivative recognized as a primary metabolite of the antiviral agent rimantadine [1]. With a molecular formula of C12H21NO and a molecular weight of 195.30 g/mol, this compound features a characteristic adamantane cage structure functionalized with both an aminoethyl group and a secondary alcohol, conferring distinct hydrogen-bonding capabilities and solubility characteristics relative to its non-hydroxylated parent . It is supplied as a solid for research and development applications, with vendors typically providing purity levels of 98%+ as verified by HPLC, along with comprehensive analytical documentation including COA, HNMR, MS, and HPLC data .

Why 1-(1-Aminoethyl)adamantan-2-ol Cannot Be Substituted


Although 1-(1-Aminoethyl)adamantan-2-ol shares the adamantane core with widely available antivirals such as amantadine and rimantadine, structural modifications profoundly alter its pharmacological fingerprint. The introduction of the hydroxyl group at the 2-position of the adamantane cage—adjacent to the aminoethyl moiety—significantly modulates hydrogen bonding, solubility, and receptor interaction profiles [1]. This compound exhibits a unique dual activity signature: potent anti-influenza A activity comparable to rimantadine yet markedly superior to amantadine, coupled with nanomolar affinity for nicotinic acetylcholine receptor (nAChR) subtypes and dopamine transporter (DAT) inhibition not observed with the parent compounds [2]. Furthermore, as a primary metabolite of rimantadine, it is essential for in vivo metabolic pathway elucidation and drug-drug interaction studies—applications for which neither amantadine nor rimantadine can serve as substitutes [3].

1-(1-Aminoethyl)adamantan-2-ol: Quantitative Differentiation Evidence


Anti-Influenza A Antiviral Activity

In a head-to-head comparative study of adamantanaminoalcohols, 1-(1-aminoethyl)adamantan-2-ol (designated as aminoalcohol 24) demonstrated an EC50 against influenza A virus that was 6-fold more potent than amantadine and equivalent to rimantadine [1]. The compound also exhibited a 26-fold potency advantage over ribavirin [1].

Antiviral Influenza A M2 Ion Channel

RNase L Activation Potency

1-(1-Aminoethyl)adamantan-2-ol activates RNase L with an IC50 of 2.30 nM, a biochemical activity not reported for amantadine or rimantadine, suggesting an alternative or complementary antiviral mechanism involving the 2-5A-dependent ribonuclease pathway [1].

RNase L Interferon Pathway Antiviral Mechanism

nAChR Subtype Antagonism Profile

1-(1-Aminoethyl)adamantan-2-ol exhibits potent antagonist activity across multiple human nAChR subtypes, with IC50 values ranging from 1.8 nM to 15.0 nM [1]. In contrast, amantadine and rimantadine are primarily characterized by their M2 ion channel blocking activity and lack this broad, high-affinity nAChR antagonist signature.

nAChR Antagonist Neuropharmacology Ion Channel

Dopamine Transporter Inhibition

The compound inhibits dopamine (DA) uptake and displaces radioligands from the human dopamine transporter (DAT) with IC50 values in the 440–945 nM range [1]. Amantadine and rimantadine do not exhibit comparable DAT affinity, highlighting a distinct neuropharmacological profile attributable to the 2-hydroxyl substitution.

Dopamine Transporter DAT Inhibitor CNS Pharmacology

Aqueous Solubility Advantage

1-(1-Aminoethyl)adamantan-2-ol demonstrates water solubility of at least 25 mg/mL (equivalent to ~128 mM) [1]. In comparison, rimantadine hydrochloride has a reported water solubility of approximately 50 mg/mL, while amantadine hydrochloride is freely soluble; however, the free base forms of both parents are significantly less soluble, often requiring salt formation for aqueous formulation. The presence of the hydroxyl group in the target compound enhances aqueous compatibility without necessitating salt formation.

Solubility Formulation Physicochemical Properties

Rimantadine Metabolite Identity

1-(1-Aminoethyl)adamantan-2-ol is a confirmed primary metabolite of rimantadine, generated via cytochrome P450-mediated hydroxylation [1]. This identity distinguishes it from synthetic analogs and establishes its critical role as an analytical reference standard for quantifying rimantadine metabolism in preclinical and clinical pharmacokinetic studies [2].

Metabolite ADME Bioanalysis Drug Metabolism

1-(1-Aminoethyl)adamantan-2-ol Optimal Use Cases


Anti-Influenza Drug Discovery

Utilize 1-(1-aminoethyl)adamantan-2-ol as a benchmark compound in structure-activity relationship (SAR) studies aimed at developing next-generation M2 ion channel blockers with improved potency against amantadine- and rimantadine-resistant influenza A strains. Its equipotent antiviral activity to rimantadine and 6-fold superiority over amantadine [1] provide a robust baseline for evaluating novel analogs, while its hydroxyl group offers a handle for further derivatization to enhance pharmacokinetic properties or overcome resistance.

Dual nAChR and DAT Modulation Research

Employ this compound as a chemical probe to dissect the interplay between nicotinic acetylcholine receptors and dopamine transporters in CNS models. The nanomolar nAChR antagonism (α3β4 IC50 = 1.8 nM) combined with sub-micromolar DAT inhibition (IC50 = 441–945 nM) [2] enables investigation of novel therapeutic approaches for nicotine addiction, Parkinson's disease, or other neurological conditions where cholinergic-dopaminergic crosstalk is implicated.

Rimantadine Metabolism and Bioanalysis

Procure authenticated 1-(1-aminoethyl)adamantan-2-ol as a primary reference standard for developing and validating LC-MS/MS or HPLC-UV methods to quantify rimantadine and its hydroxylated metabolite in plasma, urine, and tissue samples. Its established identity as a rimantadine metabolite [3] makes it indispensable for pharmacokinetic profiling, drug-drug interaction assessments, and regulatory submission packages in antiviral drug development programs.

RNase L Pathway Assay Development

Leverage the compound's potent RNase L activation (IC50 = 2.30 nM) [4] to develop high-throughput screening assays for identifying small-molecule modulators of the 2-5A-dependent ribonuclease pathway, a key component of the interferon-mediated antiviral response. This application is particularly relevant for exploring host-directed antiviral strategies that may circumvent viral resistance to direct-acting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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